molecular formula C23H17FN4O2 B4310654 2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE

2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE

Cat. No.: B4310654
M. Wt: 400.4 g/mol
InChI Key: GHZPOWUPAQYMHT-UHFFFAOYSA-N
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Description

2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylpropyl group, and a nitrophthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorophenyl group.

    Coupling with Phenylpropylamine: The fluorophenyl intermediate is then coupled with phenylpropylamine under specific conditions to form the desired amine.

    Nitration and Phthalonitrile Formation: The final step involves the nitration of the amine and subsequent formation of the phthalonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophthalonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings with specialized properties.

Mechanism of Action

The mechanism of action of 2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(3,5-diaminobenzoyl)phenoxy)phthalonitrile: Another phthalonitrile derivative with similar structural features.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazolyl]phenyl}propyl)amine: A compound with a similar fluorophenyl group and amine functionality.

Uniqueness

2-CYANO-4-{[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]AMINO}-5-NITROPHENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-(2-fluorophenyl)-2-phenylpropyl]amino]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2/c24-21-9-5-4-8-17(21)10-20(16-6-2-1-3-7-16)15-27-22-11-18(13-25)19(14-26)12-23(22)28(29)30/h1-9,11-12,20,27H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPOWUPAQYMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2F)CNC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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